
JK184
描述
JK184 is a small molecule compound known for its potent inhibition of the Hedgehog signaling pathway. This pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is associated with various cancers, including basal cell carcinoma and medulloblastoma . This compound has shown promise in cancer therapeutics by inducing tumor cell apoptosis and modulating immune responses .
准备方法
Synthetic Routes and Reaction Conditions
JK184 can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthesis typically starts with the preparation of 4-ethoxyphenylamine, which is then reacted with 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde to form an intermediate. This intermediate undergoes cyclization with 2-aminothiazole to yield this compound .
Industrial Production Methods
For industrial production, this compound is often prepared using optimized reaction conditions to ensure high yield and purity. The process involves the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions. The final product is purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
JK184 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced derivatives .
科学研究应用
Scientific Research Applications
1. Cancer Research
- Mechanism of Action : JK184 inhibits the Hedgehog signaling pathway by targeting the Gli transcription factors, leading to reduced cell proliferation and increased apoptosis in tumor cells. It has been shown to induce autophagy via the Akt/mTOR pathway, which can either promote or inhibit cancer cell survival depending on the context .
- Case Study: Breast Cancer : In a study involving various breast cancer cell lines, this compound was found to significantly inhibit cell growth. The induction of autophagy was identified as a key mechanism through which this compound exerted its effects. Notably, blocking autophagy enhanced the antitumor activity of this compound, suggesting that combination therapies targeting both pathways could be beneficial .
2. Immunotherapy Enhancement
- Combination with CAR T Cells : Recent research indicates that this compound can enhance the efficacy of chimeric antigen receptor (CAR) T cell therapy. It promotes the differentiation of CAR T cells into an effector memory phenotype and increases cytokine secretion. In vivo studies demonstrated that combining this compound with CAR T cells significantly improved tumor infiltration and immune response against solid tumors .
- Mechanistic Insights : The compound reshapes the tumor microenvironment by increasing effector T cell infiltration and reducing immunosuppressive cell populations, such as myeloid-derived suppressor cells (MDSCs) and M2 macrophages .
3. Drug Development
- Novel Therapeutic Strategies : this compound is being explored as a potential adjunct therapy in combination with immune checkpoint blockers (ICBs). Its dual role in inhibiting tumor growth while enhancing immune responses positions it as a promising candidate for developing new cancer therapies .
Data Tables
作用机制
JK184 exerts its effects by inhibiting the Hedgehog signaling pathway. It specifically targets the glioma-associated oncogene homolog (Gli) transcription factors, preventing their activation and subsequent transcription of target genes. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound modulates immune responses by enhancing the activity of chimeric antigen receptor T cells and immune checkpoint blockades .
相似化合物的比较
Similar Compounds
Cyclopamine: Another Hedgehog pathway inhibitor, but with a different mechanism of action.
Vismodegib: A clinically approved Hedgehog pathway inhibitor used for treating basal cell carcinoma.
Sonidegib: Similar to Vismodegib, used for treating advanced basal cell carcinoma.
Uniqueness of JK184
This compound is unique in its dual role of inhibiting the Hedgehog pathway and modulating immune responses. This dual functionality makes it a promising candidate for combination therapies involving immune checkpoint inhibitors and chimeric antigen receptor T cells .
生物活性
JK184 is a small-molecule inhibitor primarily known for its role as a potent antagonist of the Hedgehog (Hh) signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate tumor growth and cell proliferation through various biological mechanisms.
This compound functions by inhibiting the downstream effects of the Hedgehog signaling pathway, specifically targeting Gli-dependent transcriptional activity. The half-maximal inhibitory concentration (IC50) of this compound is reported to be approximately 30 nM , indicating its high potency in blocking Hh signaling .
Key Mechanisms Include:
- Inhibition of Akt/mTOR Pathway: this compound induces autophagy in cancer cells by inhibiting the Akt/mTOR signaling pathway, which is crucial for cell growth and survival. This mechanism has been shown to enhance the antitumor effects of this compound when combined with autophagy inhibitors .
- Induction of Autophagic Flux: The compound promotes complete autophagic flux in breast cancer cells, characterized by increased conversion of LC3B-I to LC3B-II and enhanced formation of autolysosomes . This process is essential for cellular homeostasis and can lead to cell death under certain conditions.
Biological Activity in Cancer Research
This compound has been extensively studied for its biological activity against various cancer types. Below is a summary of findings from relevant studies:
Case Studies and Experimental Findings
- Breast Cancer Study : A study demonstrated that this compound significantly inhibits the growth of breast cancer cells by inducing autophagy. The treatment led to increased levels of autophagy markers such as LC3B and Atg5, while decreasing p62 levels, indicating effective autophagic activity .
- Polymeric Micelles Encapsulation : Research involving biodegradable polymeric micelles encapsulated with this compound showed enhanced anti-tumor activity. The encapsulation improved drug delivery and efficacy, leading to increased apoptosis in tumor cells and reduced microvessel density .
- Dual Role in Microtubule Dynamics : Another study highlighted the dual roles of microtubules in Hedgehog signaling, where this compound's interaction with microtubules was shown to affect Hh pathway activation, further supporting its role as a multifaceted inhibitor in cancer therapy .
属性
IUPAC Name |
N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-3-24-15-9-7-14(8-10-15)21-19-22-16(12-25-19)18-13(2)20-17-6-4-5-11-23(17)18/h4-12H,3H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYXIPOUVGDTAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C4N3C=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360042 | |
Record name | N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315703-52-7 | |
Record name | JK184 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315703527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JK184 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。